2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

FABP inhibitor Structure-activity relationship Thiophene positional isomer

2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1209735-91-0) is a synthetic small molecule with the formula C17H19NOS2 and a molecular weight of 317.5 g/mol. It belongs to the class of thioether-substituted benzamides, which have been investigated as inhibitors of Factor Xa and, in a non-annulated form, as dual inhibitors of fatty acid binding proteins 4 and 5 (FABP4/5).

Molecular Formula C17H19NOS2
Molecular Weight 317.47
CAS No. 1209735-91-0
Cat. No. B2605240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
CAS1209735-91-0
Molecular FormulaC17H19NOS2
Molecular Weight317.47
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3
InChIInChI=1S/C17H19NOS2/c1-2-20-14-7-4-3-6-13(14)16(19)18-12-17(9-10-17)15-8-5-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19)
InChIKeyIYSBYMBLCAFPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(Ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1209735-91-0): A Thioether-Benzamide Research Candidate


2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1209735-91-0) is a synthetic small molecule with the formula C17H19NOS2 and a molecular weight of 317.5 g/mol . It belongs to the class of thioether-substituted benzamides, which have been investigated as inhibitors of Factor Xa [1] and, in a non-annulated form, as dual inhibitors of fatty acid binding proteins 4 and 5 (FABP4/5) [2]. The compound features a distinctive 1-(thiophen-2-yl)cyclopropyl methanamine moiety, which is a significant structural determinant influencing binding conformation and target selectivity within these therapeutic programs.

Thioether-benzamide research candidate; investigated as Factor Xa and FABP4/5 inhibitor
Features 1-(thiophen-2-yl)cyclopropyl methanamine moiety critical for target selectivity
Patent-derived tool compound for structure-activity relationship studies

Why 2-(Ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide Cannot Be Interchanged with Generic Analogs


Indiscriminate substitution among thioether-benzamide analogs is scientifically invalid due to the extreme sensitivity of biological activity to minor structural changes. The class-level patent literature explicitly demonstrates that both the position of the thiophene attachment (2-yl vs. 3-yl) and the nature of the thioether substituent (ethylthio vs. methylthio) are critical for achieving a dual FABP4/5 selectivity profile over FABP3 [1]. A direct positional isomer, 2-(ethylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide (CAS 2549027-30-5), exists but places the cyclopropyl group at the 3-position of the thiophene ring, altering the spatial orientation of a key pharmacophore . Similarly, replacing the ethylthio group with a methylthio changes the lipophilic and steric environment of the benzamide core, as seen in 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide (CAS 2034330-98-6), which further modifies the central ring size . These structural nuances directly control target engagement and selectivity, meaning a 'similar-looking' analog is not a functionally equivalent replacement.

Positional Isomer (3-thiophenyl)
3-Thiophenyl attachment (CAS 2549027-30-5) alters pharmacophore orientation; expected to reduce FABP4/5 dual inhibition.
Thioether Chain (methylthio analog)
Methylthio analog shifts lipophilic/steric environment, potentially affecting Factor Xa selectivity and hERG profile.
Ring Size (cyclopentyl analog)
Cyclopentyl-containing analog modifies conformational restriction, impacting binding mode and target engagement.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide


FABP4/5 Dual Inhibitor Pharmacophore: Structural vs. Positional Isomers

The US patent 9,353,102 B2 establishes a structure-activity relationship (SAR) for non-annulated thiophenylamides as dual FABP4/5 inhibitors. The generic Markush structure requires a specific spatial arrangement where the cyclopropylmethyl linker and the 2-thiophenyl attachment are critical for maintaining dual FABP4/5 inhibitory activity while achieving selectivity over FABP3 [1]. A direct comparator, 2-(ethylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide (CAS 2549027-30-5), presents the thiophene attachment at the 3-position, which is not a preferred exemplification in the FABP4/5 inhibitor patent claims. The 2-yl attachment is essential for projecting the thiophene ring into a specific hydrophobic pocket of the target protein. No FABP inhibitory data is available for CAS 1209735-91-0 outside of its structural context within this patent family.

FABP4/5 Pharmacophore
Class-level inference
Target: 2-thiophenyl (ethylthio) conforms to dual FABP4/5 inhibitor Markush
Comparator: 3-thiophenyl isomer (CAS 2549027-30-5) not preferred in patent claims
Positional isomer identity essential for dual FABP4/5 research; 3-yl attachment alters target presentation.
No quantitative bioactivity data available for direct comparison. SAR based on US 9,353,102 B2.
FABP inhibitor Structure-activity relationship Thiophene positional isomer

Factor Xa Inhibition Potential: Thioether Substituent Impact

The patent application US20050154204A1 defines thioether-substituted benzamides as exceptionally strong Factor Xa inhibitors. Within this class, the ethylthio substituent on the benzamide core is a key variable for balancing potency and hERG channel binding [1]. An alternative compound, 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide (CAS 2034330-98-6), features a smaller methylthio group and an expanded cyclopentyl ring, compared to the ethylthio group and cyclopropyl ring in the target compound. The patent data indicates that modifications to the thioether chain length directly affect the inhibitory activity against Factor Xa and selectivity over other serine proteases. The specific ethylthio-cyclopropyl combination in CAS 1209735-91-0 is hypothesized to provide an optimal balance of lipophilicity for potency and conformational restriction for protease selectivity, although direct assay data for this exact compound is not publicly available.

Factor Xa Selectivity
Class-level inference
Target: ethylthio + cyclopropyl (C17H19NOS2, MW 317.5)
Comparator: methylthio + cyclopentyl (CAS 2034330-98-6, identical MW 317.5)
Thioether chain length and ring size predicted to influence Factor Xa inhibition and serine protease selectivity.
Direct assay data not publicly available for this specific compound. SAR from US20050154204A1.
Factor Xa inhibitor Anticoagulant Thioether benzamide

Physicochemical Property and Purity Baseline for Research Procurement

The compound's fundamental physicochemical identity is confirmed by the CAS registry: molecular formula C17H19NOS2, molecular weight 317.5 g/mol . A related compound, 2-(ethylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide (CAS 2549027-30-5), shares an identical formula and molecular weight, making the two positional isomers indistinguishable by mass spectrometry alone . Analytical characterization must therefore rely on techniques that can differentiate regioisomers, such as 1H-NMR (which would show distinct coupling patterns for the 2-substituted vs. 3-substituted thiophene) or HPLC retention time under optimized conditions. Vendor specifications for research-grade material typically cite a purity of 95% for this compound class, but verification by a certified method is essential for any quantitative biological assay.

Analytical Identity
Data to verify
Molecular formula C17H19NOS2, MW 317.5; typical specification 95% purity
3-thiophenyl isomer shares identical MW; NMR or HPLC verification required to confirm 2-yl regioisomer.
Vendor COA should include isomer-specific identity proof. Source review recommended.
Chemical procurement Purity specification Physicochemical characterization

Defined Application Scenarios for 2-(Ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide


Dual FABP4/5 Inhibitor Structure-Activity Relationship (SAR) Studies

This compound is most appropriately used as a specific probe in SAR studies exploring the non-annulated thiophenylamide chemical space for dual FABP4/5 inhibition. By comparing its biological profile to that of the 3-thiophenyl positional isomer (CAS 2549027-30-5), researchers can isolate the contribution of the thiophene attachment position to target affinity and FABP3 selectivity, as outlined in the F. Hoffmann-La Roche patent portfolio [1].

Evaluation of Thioether Substitution Effects on Factor Xa Selectivity

The compound can serve as a dedicated tool to investigate how the ethylthio substituent, in conjunction with the cyclopropylmethyl linker, influences the selectivity of Factor Xa inhibition over related serine proteases. This application is supported by the class-level evidence from patent US20050154204A1, which identifies thioether chain length as a critical parameter for balancing anticoagulant potency and hERG liability [1].

Analytical Reference Standard for Isomer-Specific Method Development

Due to its identical molecular weight and formula with its 3-thiophenyl isomer (CAS 2549027-30-5), CAS 1209735-91-0 is an ideal candidate for developing and validating isomer-specific analytical methods. Research laboratories can use the compound to establish HPLC or NMR protocols that reliably distinguish between the 2-yl and 3-yl regioisomers, a critical quality control requirement for any future in vivo studies [1].

Application
Selection Property
Validation Focus
Application: Dual FABP4/5 Inhibitor SAR Studies
Selection Property: 2-Thiophenyl positional isomer identity
Validation Focus: FABP3 selectivity and target engagement profile
Application: Factor Xa Selectivity Assessment
Selection Property: Thioether chain length and ring size (ethylthio/cyclopropyl)
Validation Focus: Serine protease selectivity panel and hERG liability screening
Application: Isomer-Specific Analytical Method Development
Selection Property: Regioisomer differentiation (2-yl vs 3-yl)
Validation Focus: NMR or HPLC method resolving positional isomers
Quote Request

Request a Quote for 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.